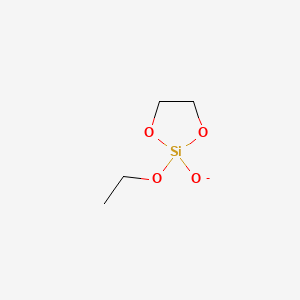![molecular formula C16H11NO4 B12548153 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 143418-88-6](/img/structure/B12548153.png)
6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound belonging to the class of quinoline derivatives
Preparation Methods
The synthesis of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the use of ultrasound-promoted three-component one-pot procedures under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to hydroquinoline derivatives .
Scientific Research Applications
6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used in the study of molecular interactions and electronic properties due to its unique structure.
Medicine: It is being investigated for its potential use in drug development, particularly for its antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. It acts as an inhibitor of quinone reductase 2, which plays a role in cellular redox processes . The compound’s structure allows it to interact with DNA and proteins, leading to its biological effects. The pathways involved include the inhibition of topoisomerase and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one include other quinoline derivatives such as:
Phenyl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one: Known for its biological activities and used in similar research applications.
2-[6-(4-ethylphenyl)-8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl]acetic acid: Exhibits antibacterial and antitumor activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic properties and biological activities.
Properties
CAS No. |
143418-88-6 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-([1,3]dioxolo[4,5-h]quinolin-8-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H11NO4/c18-11-2-1-3-12(19)14(11)10-6-4-9-5-7-13-16(15(9)17-10)21-8-20-13/h1-7,18-19H,8H2 |
InChI Key |
HSXZLBOEQORTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C=CC(=N3)C4=C(C=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


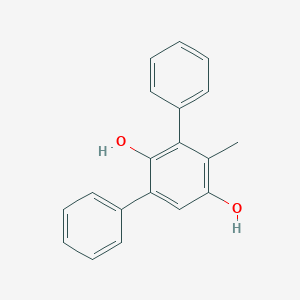
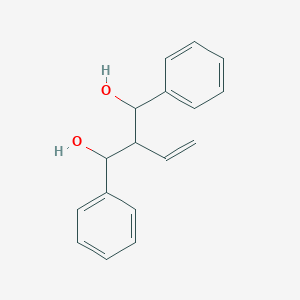

![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
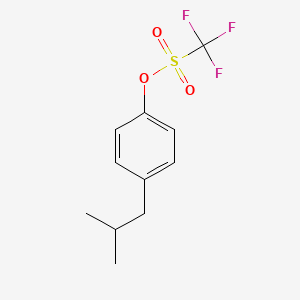

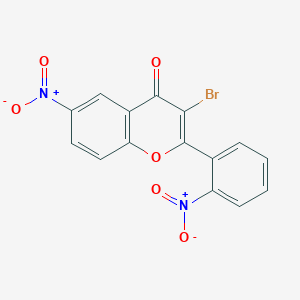
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
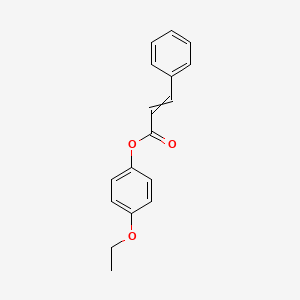
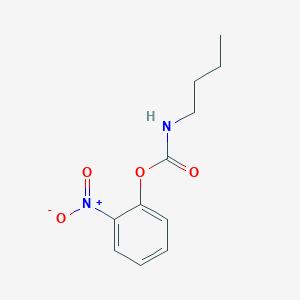

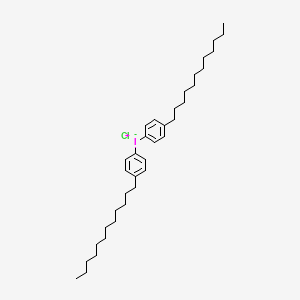
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
